molecular formula C11H20N4O3 B5683641 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol

Cat. No.: B5683641
M. Wt: 256.30 g/mol
InChI Key: DSCJZCGZYDHVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Sodium carbonate is often used as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are sometimes employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents.

    Bases: Sodium carbonate, triethylamine, and pyridine are frequently used bases.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or thiols to form the corresponding amides, esters, or thioesters . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazine derivatives. Its diethoxy groups offer different steric and electronic properties, making it suitable for specific applications where other triazine compounds may not be as effective.

Properties

IUPAC Name

2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-5-17-9-12-8(15-11(3,4)7-16)13-10(14-9)18-6-2/h16H,5-7H2,1-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJZCGZYDHVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(C)(C)CO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.